1,3-Dichloro-5-(3-fluorophenyl)benzene
Description
1,3-Dichloro-5-(3-fluorophenyl)benzene is a halogenated aromatic compound featuring a central benzene ring substituted with chlorine atoms at the 1- and 3-positions and a 3-fluorophenyl group at the 5-position. This structure combines electron-withdrawing halogens (Cl and F) that influence its electronic properties, stability, and reactivity.
Properties
IUPAC Name |
1,3-dichloro-5-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYHBLKVPVGNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374177 | |
| Record name | 1,3-dichloro-5-(3-fluorophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-38-8 | |
| Record name | 3,5-Dichloro-3′-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844856-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dichloro-5-(3-fluorophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(3-fluorophenyl)benzene can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with ethyl trifluoroacetate. The resulting product is further treated with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and polar solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(3-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
1,3-Dichloro-5-(3-fluorophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-fluorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1,3-Dichloro-5-(chloromethyl)benzene
- Structure : Replaces the 3-fluorophenyl group with a chloromethyl (-CH₂Cl) moiety.
- Properties :
- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to its reactive chloromethyl group.
1,3-Dichloro-5-(difluoromethoxy)benzene
- Structure : Features a difluoromethoxy (-OCF₂H) group instead of 3-fluorophenyl.
- Properties :
- Applications: Potential use in medicinal chemistry for metabolic stability enhancement.
1,3-Dichloro-5-(3-methyl-3-butenyl)benzene
- Structure : Substituted with an alkenyl group (3-methyl-3-butenyl).
- Molecular Weight: 215.117 g/mol .
- Applications: May serve as a monomer in polymer synthesis or a precursor in catalysis.
Halogenated Heterocyclic Analogues
2,3-Dichloro-5-(trifluoromethyl)pyridine
- Structure : Pyridine ring with Cl and CF₃ substituents.
- Properties :
- Applications : Widely used in pesticides and herbicides due to its stability and bioactivity .
Fluorophenyl-Containing Analogues
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene
- Structure : Incorporates a methoxyphenyl ethenyl group.
- Properties :
1,3-Dichloro-5-(3-chlorophenyl)benzene
- Structure : Replaces fluorine with chlorine on the phenyl ring.
- Properties :
- Applications : Likely employed in materials science for its enhanced thermal stability.
Physicochemical and Reactivity Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|
| 1,3-Dichloro-5-(3-fluorophenyl)benzene | ~231.06 (estimated) | 3-Fluorophenyl, Cl | Stable to electrophilic substitution |
| 1,3-Dichloro-5-(chloromethyl)benzene | 195.47 | -CH₂Cl | High reactivity in SN2 reactions |
| 1,3-Dichloro-5-(difluoromethoxy)benzene | 213.01 | -OCF₂H | Enhanced lipophilicity and metabolic stability |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 230.44 | CF₃, pyridine ring | Bioactive in agrochemical applications |
Biological Activity
1,3-Dichloro-5-(3-fluorophenyl)benzene, a compound with the CAS number 844856-38-8, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chlorinated and fluorinated aromatic structure. The presence of chlorine and fluorine atoms significantly influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Autotaxin Inhibition : Research indicates that compounds structurally similar to this compound exhibit potent inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis. For example, analogs demonstrated IC50 values as low as 9 nM against ATX, indicating strong inhibitory potential .
- Anticancer Properties : The compound has been linked to reduced chemotherapeutic resistance in cancer cell lines. In particular, it has shown efficacy in decreasing the metastatic potential of melanoma cells in vivo .
Case Studies
- Inhibition of Melanoma Cell Invasion : A study demonstrated that derivatives of this compound significantly inhibited the invasion of A2058 human melanoma cells. The most potent analogs exhibited IC50 values ranging from 9 nM to 32 nM, highlighting the compound's potential as a therapeutic agent in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications in the fluorination pattern enhanced the inhibitory effects on ATX. For instance, introducing additional fluorine atoms improved binding affinity and potency .
Data Table: Biological Activity Comparison
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | Autotaxin | ~9 | Potent inhibitor; reduces melanoma invasion |
| Analog 2 (3-bromo variant) | Autotaxin | ~32 | Moderate potency; structural variation |
| Analog 3 (4-chloro variant) | Autotaxin | ~84 | Less potent; different halogen placement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
